isopropyl 4-[(cyclopentylcarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-[(cyclopentylcarbonyl)amino]benzoate is an organic compound with the molecular formula C16H21NO3 It is a derivative of benzoic acid and is characterized by the presence of an isopropyl ester group and a cyclopentylcarbonylamino substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-[(cyclopentylcarbonyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with isopropanol in the presence of an acid catalyst, followed by the acylation of the resulting isopropyl 4-aminobenzoate with cyclopentanecarbonyl chloride. The reaction conditions generally include:
Esterification: Refluxing 4-aminobenzoic acid with isopropanol and a catalytic amount of sulfuric acid.
Acylation: Reacting isopropyl 4-aminobenzoate with cyclopentanecarbonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-[(cyclopentylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino group on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nitro compounds under electrophilic aromatic substitution conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitro-substituted derivatives of the compound.
Scientific Research Applications
Isopropyl 4-[(cyclopentylcarbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropyl 4-[(cyclopentylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 4-aminobenzoate: Lacks the cyclopentylcarbonylamino group, making it less complex and potentially less active in certain applications.
Propyl 4-[(cyclopentylcarbonyl)amino]benzoate: Similar structure but with a propyl ester group instead of an isopropyl group, which may affect its physical and chemical properties.
Uniqueness
Isopropyl 4-[(cyclopentylcarbonyl)amino]benzoate is unique due to the presence of both the isopropyl ester and cyclopentylcarbonylamino groups, which confer specific chemical and biological properties. These structural features may enhance its stability, solubility, and biological activity compared to similar compounds.
Properties
IUPAC Name |
propan-2-yl 4-(cyclopentanecarbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)20-16(19)13-7-9-14(10-8-13)17-15(18)12-5-3-4-6-12/h7-12H,3-6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJXGLBTLUROSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.